molecular formula C22H19FN2O3S2 B2415653 (3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894682-55-4

(3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2415653
CAS RN: 894682-55-4
M. Wt: 442.52
InChI Key: NFPUVSBEDNYWFC-NDENLUEZSA-N
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Description

(3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H19FN2O3S2 and its molecular weight is 442.52. The purity is usually 95%.
BenchChem offers high-quality (3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Reactivity

The compound's structure, featuring a thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide core, suggests it may exhibit interesting chemical reactivity and photophysical properties. Studies on similar sulfur- and nitrogen-containing heterocycles have demonstrated their potential in various chemical reactions due to their unique electronic and steric characteristics. For instance, thiazole and its derivatives are known for their roles in the synthesis of biologically active molecules and materials science, particularly in the development of dyes, fluorescent markers, and pharmaceuticals (Knollmüller, 1971).

Photodynamic Therapy Applications

The incorporation of fluorobenzyl and dimethylphenylamino groups could enhance the compound's absorption and fluorescence properties, making it potentially useful in photodynamic therapy (PDT) for treating cancer. Compounds with similar structural motifs have been explored for their high singlet oxygen quantum yields, crucial for effective PDT agents. For example, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown promise due to their photophysical properties and high singlet oxygen quantum yields, underscoring the therapeutic potential of structurally related compounds (Pişkin, Canpolat, & Öztürk, 2020).

Fluorescence Enhancement and Imaging

The presence of the amino and benzylidene moieties in the compound suggests potential applications in fluorescence enhancement for bioimaging. Amino substituents have been shown to lead to a more planar structure, enhancing fluorescence properties. This "amino conjugation effect" can improve the efficiency of fluorescent probes, as seen in derivatives of 4-aminostilbene (Yang, Chiou, & Liau, 2002).

Corrosion Inhibition

The Schiff base functionality, derived from the reaction of an amine with an aldehyde or ketone, is known for its application in corrosion inhibition. Similar compounds have demonstrated significant inhibition efficiency against metal corrosion, which could be a valuable application area for this compound in protecting industrial materials (Jamil et al., 2018).

properties

IUPAC Name

(3Z)-3-[(2,3-dimethylanilino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S2/c1-14-4-3-5-18(15(14)2)24-12-20-21(26)22-19(10-11-29-22)25(30(20,27)28)13-16-6-8-17(23)9-7-16/h3-12,24H,13H2,1-2H3/b20-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPUVSBEDNYWFC-NDENLUEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

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